molecular formula C16H14N2O6 B5172209 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No. B5172209
M. Wt: 330.29 g/mol
InChI Key: VKQCDGNQTPNRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is commonly referred to as DPAF, and its chemical formula is C18H14N2O6.

Mechanism of Action

The mechanism of action of DPAF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth. It may also interact with cellular membranes and alter their properties, leading to changes in cell behavior.
Biochemical and Physiological Effects:
DPAF has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPAF in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DPAF, including:
1. Further investigation of its anti-cancer activity and potential as a therapeutic agent for various diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential applications in material science, such as in the development of new organic electronic devices.
4. Investigation of its potential as a sensor for detecting heavy metal ions in water.
5. Study of its interactions with cellular membranes and its effects on cell behavior.
6. Investigation of its potential as an anti-inflammatory agent.
In conclusion, 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, or DPAF, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPAF is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of DPAF can be achieved through several methods, including the reaction of 2-nitroaniline with 2,3-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, which can be purified using various techniques such as recrystallization.

Scientific Research Applications

DPAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPAF has been investigated for its ability to inhibit cancer cell growth and its potential as a therapeutic agent for various diseases. In material science, DPAF has been studied for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, DPAF has been investigated for its potential use as a sensor for detecting heavy metal ions in water.

properties

IUPAC Name

6,7-dimethoxy-3-(2-nitroanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-12-8-7-9-13(14(12)23-2)16(19)24-15(9)17-10-5-3-4-6-11(10)18(20)21/h3-8,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQCDGNQTPNRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.